molecular formula C25H26N8O2S2 B611595 2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 1890169-95-5

2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B611595
M. Wt: 534.66
InChI Key: MRYCNTHLPRENBA-UHFFFAOYSA-N
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Description

UPGL00004 is a potent inhibitor of glutaminase C (GAC).

Scientific Research Applications

Synthesis and Structural Properties

  • The compound's synthesis involves the reaction of specific thiadiazole derivatives with piperidine, revealing its potential in the field of chemical synthesis and molecular design (Ismailova et al., 2014).

Pharmacological Applications

  • Thiadiazole derivatives have been investigated for their antitumor and antioxidant properties, suggesting potential therapeutic applications (Hamama et al., 2013).
  • Studies on BPTES analogs, including thiadiazole compounds, highlight their role as allosteric inhibitors in cancer therapy (Shukla et al., 2012).

Material Science and Surface Properties

  • Research demonstrates the utility of thiadiazole derivatives in the synthesis of non-ionic surfactants with potential applications in material science and microbiology (Abdelmajeid et al., 2017).

Molecular Structure Analysis

  • The detailed study of molecular structures of similar compounds enhances understanding of intermolecular interactions, which is crucial in the development of new materials and drugs (Boechat et al., 2011).

Antimicrobial and Antiviral Activities

  • Certain thiadiazole amide derivatives exhibit antimicrobial and antiviral activities, suggesting their potential use in developing new treatments for infectious diseases (Xia, 2015).

Safety And Hazards

The safety and hazards associated with a compound are crucial for understanding its potential risks. Unfortunately, the specific safety and hazards information for the requested compound is not available in the retrieved data .

Future Directions

The future directions for research on a compound can provide insights into its potential applications and areas of interest. Unfortunately, the specific future directions for the requested compound are not available in the retrieved data .

properties

IUPAC Name

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYCNTHLPRENBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide

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